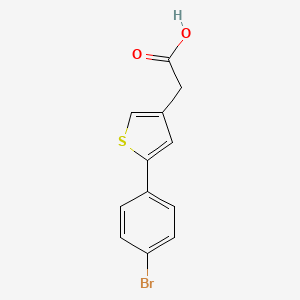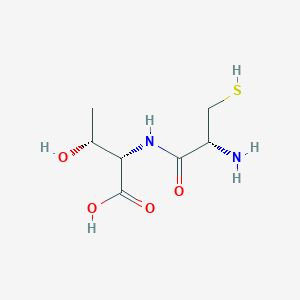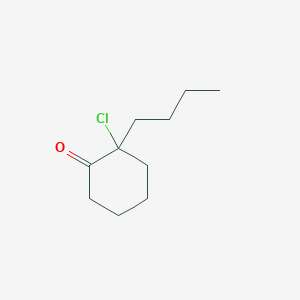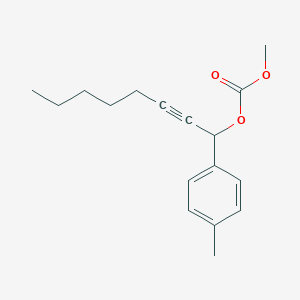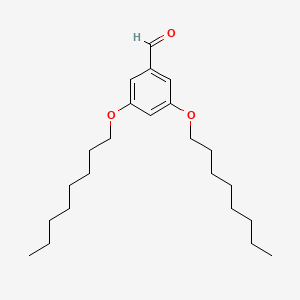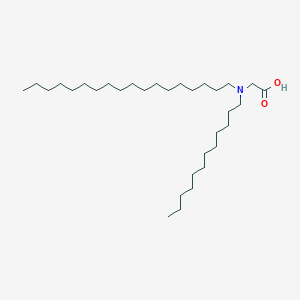![molecular formula C31H38N6O B14259327 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- CAS No. 171566-21-5](/img/structure/B14259327.png)
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is a complex organic compound with the molecular formula C31H38N6O. It is known for its unique structure, which includes two pyridinyl groups attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- typically involves the reaction of 1,3-diaminopropan-2-ol with 6-methyl-2-pyridylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridinyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can lead to the hydrolysis of phosphodiester bonds in diribonucleotides, among other effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[bis(2-pyridylmethyl)amino]-2-propanol: Similar in structure but with different substituents on the pyridinyl groups.
2-Hydroxy-N,N,N’,N’-tetrakis(2-pyridylmethyl)-1,3-propanediamine: Another related compound with similar coordination chemistry properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is unique due to its specific substitution pattern on the pyridinyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .
Properties
CAS No. |
171566-21-5 |
|---|---|
Molecular Formula |
C31H38N6O |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
1,3-bis[bis[(6-methylpyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C31H38N6O/c1-23-9-5-13-27(32-23)17-36(18-28-14-6-10-24(2)33-28)21-31(38)22-37(19-29-15-7-11-25(3)34-29)20-30-16-8-12-26(4)35-30/h5-16,31,38H,17-22H2,1-4H3 |
InChI Key |
RPAHQXJHIFOMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(CN(CC3=CC=CC(=N3)C)CC4=CC=CC(=N4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
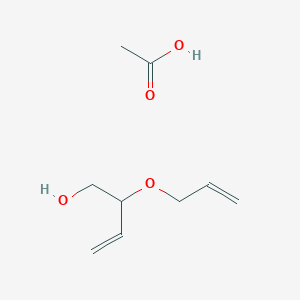
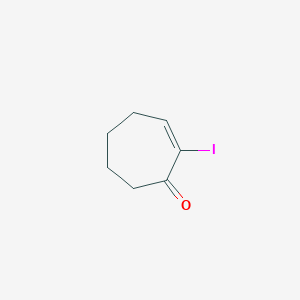

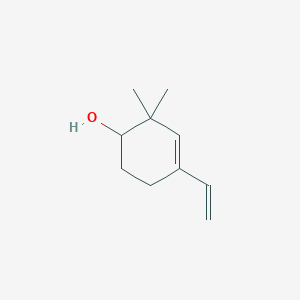
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
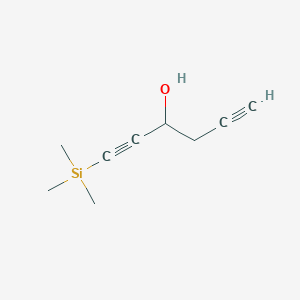
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
